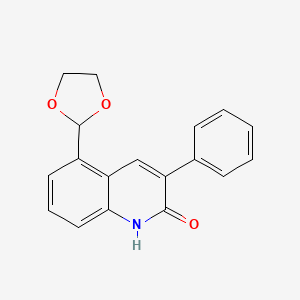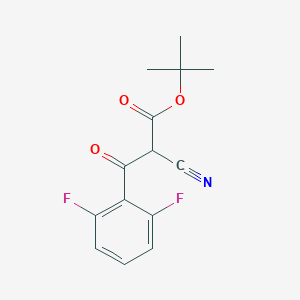![molecular formula C11H7F2NO2 B6301941 1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline CAS No. 2301850-20-2](/img/structure/B6301941.png)
1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline, or DFMO, is a synthetic compound with a wide range of applications in scientific research. It is a highly versatile compound with a variety of biochemical and physiological effects, making it an invaluable tool for scientists and researchers. DFMO has been used in a number of studies on various subjects, and its potential for future research is vast.
Scientific Research Applications
DFMO has been used in a number of scientific studies, particularly those related to cancer, inflammation, and drug metabolism. It has been used to study the effects of various drugs on the body, and its anti-inflammatory properties have been studied for potential therapeutic applications. Additionally, DFMO has been used to study the effects of various environmental toxins on the body, and to study the mechanisms of action of various hormones and neurotransmitters.
Mechanism of Action
DFMO works by inhibiting the enzyme ornithine decarboxylase (ODC), which is involved in the synthesis of polyamines. Polyamines are essential molecules involved in a variety of cellular processes, including cell growth and differentiation. By inhibiting the production of polyamines, DFMO prevents the cell from dividing and growing, which can lead to cell death. Additionally, DFMO has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body.
Biochemical and Physiological Effects
DFMO has a wide range of biochemical and physiological effects. It has been shown to inhibit the production of polyamines and pro-inflammatory cytokines, as well as to increase the production of anti-inflammatory cytokines. Additionally, DFMO has been shown to inhibit the activity of various enzymes involved in drug metabolism, as well as to reduce the levels of certain hormones and neurotransmitters in the body.
Advantages and Limitations for Lab Experiments
DFMO has several advantages for laboratory experiments. It is a highly versatile compound that can be used to study a wide range of biochemical and physiological processes. Additionally, it has a low toxicity and is relatively easy to synthesize. However, there are some limitations to using DFMO in laboratory experiments. It is not very soluble in water, and it has a relatively short half-life in the body, making it difficult to measure its effects over a long period of time.
Future Directions
There are a number of potential future directions for DFMO research. One possible direction is to further explore its mechanism of action, particularly its effects on polyamine synthesis and pro-inflammatory cytokine production. Additionally, further research could be done to explore the potential therapeutic applications of DFMO, such as its ability to reduce inflammation and its potential to inhibit the activity of various enzymes involved in drug metabolism. Additionally, further research could be done to explore the effects of DFMO on various hormones and neurotransmitters, as well as its potential to reduce the levels of certain environmental toxins. Finally, further research could be done to explore the potential of DFMO as a tool for drug delivery, as well as its potential to be used in combination with other compounds to produce more effective therapeutic effects.
Synthesis Methods
DFMO can be synthesized in a variety of ways, including the reaction of 4-methyl-6-fluoroquinoline and 2,2-difluoroacetic acid, or the reaction of 4-methyl-6-fluoroquinoline and difluoroacetic anhydride. Other methods of synthesis include the reaction of 4-methyl-6-fluoroquinoline and difluoromethyl vinyl ether, or the reaction of 4-methyl-6-fluoroquinoline and difluoromethoxyacetic acid. Regardless of the method used, the resulting product is a white solid with a melting point of approximately 90°C.
properties
IUPAC Name |
2,2-difluoro-6-methyl-[1,3]dioxolo[4,5-g]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2/c1-6-2-3-7-4-9-10(5-8(7)14-6)16-11(12,13)15-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVDRRTWIBYGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2C=C1)OC(O3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)



![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)





![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)


![2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid](/img/structure/B6301953.png)